molecular formula C13H11NOS B8702463 n-(4-Sulfanylphenyl)benzamide CAS No. 213013-97-9

n-(4-Sulfanylphenyl)benzamide

Cat. No.: B8702463
CAS No.: 213013-97-9
M. Wt: 229.30 g/mol
InChI Key: RNUAWDALQXZXBA-UHFFFAOYSA-N
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Description

N-(4-Sulfanylphenyl)benzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH-) substituted at the para position of the aniline ring with a sulfanyl (-SH) group. This structure confers unique physicochemical properties, such as enhanced nucleophilicity and redox activity, due to the presence of the sulfhydryl moiety.

Properties

CAS No.

213013-97-9

Molecular Formula

C13H11NOS

Molecular Weight

229.30 g/mol

IUPAC Name

N-(4-sulfanylphenyl)benzamide

InChI

InChI=1S/C13H11NOS/c15-13(10-4-2-1-3-5-10)14-11-6-8-12(16)9-7-11/h1-9,16H,(H,14,15)

InChI Key

RNUAWDALQXZXBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

Benzamide derivatives vary in substituents on the aromatic rings, influencing their reactivity and bioactivity. Below is a comparative analysis of key structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference ID
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) -Cl, -CF₃, -OCH₂CH₃ on benzamide C₁₆H₁₃ClF₃NO₂ 343.73 Activates p300 HAT activity
N-(4-aminobutyl)-N-(3-aminopropyl)benzamide Dual aminoalkyl chains C₁₄H₂₃N₃O 249.36 High nitrogen content for solubility
4-Bromo-N-(2-nitrophenyl)benzamide -Br, -NO₂ on benzamide C₁₃H₉BrN₂O₂ 321.13 Structural rigidity for crystallography
N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide -SO₂NH-, -OCH₂CH₃ C₂₁H₂₀N₂O₄S 396.46 Sulfonamide linkage for stability
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) Imidazole, -NH₂ C₁₆H₁₄N₄O 278.31 HDAC2 inhibition via H-bonding

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity and receptor binding .
  • Sulfur-containing groups (e.g., -SH, -SO₂NH-) improve redox activity and enzyme interaction .

Insights :

  • Ultrasonic irradiation significantly reduces reaction time and improves yields due to enhanced mass transfer .
  • Mannich reactions are preferred for introducing heterocyclic moieties (e.g., benzimidazole) .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Name Exact Mass m/z (Intensity) Elemental Analysis (%) Reference ID
N-(4-aminobutyl)-N-(3-aminopropyl)benzamide 249.18 249.18 (100%), 250.19 (15.1%) C:67.43, H:9.30, N:16.85
N-(4-benzamidobutyl)-N-(3-benzamidopropyl)benzamide 457.24 457.24 (100%), 458.24 (30.3%) C:73.50, H:6.83, N:9.18
4-(tert-butyl)-N-(methylcarbamothioyl)benzamide - λmax: 280 nm, Abs: 0.85 -

Spectroscopic Notes:

  • UV-Vis spectra of benzamide-iron complexes show bathochromic shifts (Δλmax ~20 nm) compared to parent compounds .
  • High-resolution mass spectrometry (HRMS) confirms molecular integrity for derivatives with complex substituents .

Table 3: Bioactivity Comparison

Compound Name Activity (IC₅₀/EC₅₀) Mechanism Reference ID
N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (A8) 86.6% inhibition (CCl₄-induced oxidation) Antioxidant via radical scavenging
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide IC₅₀: 8.2 µM (Cervical cancer) Apoptosis induction
N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide (B2) Binding Energy: 83.7 kcal/mol (HDAC2) Competitive inhibition via Cys156 interaction
N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide (3a) 75% inflammation reduction COX-2 inhibition

SAR Trends :

  • Anticancer Activity : Imidazole and halogen substituents enhance cytotoxicity .
  • Enzyme Modulation : Sulfhydryl (-SH) and sulfonamide (-SO₂NH-) groups improve binding to catalytic residues (e.g., HDAC2, COX-2) .

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